molecular formula C6H13ClF3N B2619759 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride CAS No. 1909308-57-1

3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride

Cat. No.: B2619759
CAS No.: 1909308-57-1
M. Wt: 191.62
InChI Key: RGUCLUDXPJTPSL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pentane backbone, with an aminomethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride typically involves the introduction of the trifluoromethyl group and the aminomethyl group onto the pentane backbone. One common method involves the reaction of 3-(Chloromethyl)-1,1,1-trifluoropentane with ammonia or an amine under suitable conditions to form the desired aminomethyl derivative. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include halides, hydroxides, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the pentane backbone.

Scientific Research Applications

3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-ethyl-4,4,4-trifluorobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-2-5(4-10)3-6(7,8)9;/h5H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUCLUDXPJTPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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